There is limited information readily available on the specific scientific research applications of 2-(2-Formyl-4-methoxyphenoxy)acetic acid. This doesn't necessarily mean it has no applications, but rather that research on this specific compound may be ongoing, unpublished, or focused on niche areas.
Based on the structure of the molecule, some potential areas for scientific research on 2-(2-Formyl-4-methoxyphenoxy)acetic acid include:
Here are some resources you can explore to find more information on the scientific research applications of 2-(2-Formyl-4-methoxyphenoxy)acetic acid:
2-(2-Formyl-4-methoxyphenoxy)acetic acid is an organic compound characterized by its unique structure, which includes a formyl group and a methoxy group attached to a phenoxyacetic acid backbone. Its molecular formula is C10H10O5, and it has a molecular weight of approximately 210.18 g/mol. The presence of the formyl and methoxy groups significantly influences its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to other aromatic carboxylic acids. These can include:
The reactivity of 2-(2-Formyl-4-methoxyphenoxy)acetic acid is primarily driven by its functional groups. The formyl group can undergo nucleophilic attack, leading to condensation reactions, while the methoxy group can participate in electrophilic aromatic substitution. Additionally, this compound can engage in cyclization reactions under specific conditions, such as the Perkin reaction, which has been explored in studies focusing on related phenoxyacetic acids .
Synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid typically involves several steps:
These methods allow for the efficient production of the compound while maintaining high purity levels .
2-(2-Formyl-4-methoxyphenoxy)acetic acid has potential applications in:
Interaction studies involving 2-(2-Formyl-4-methoxyphenoxy)acetic acid are crucial for understanding its biological mechanisms. Preliminary investigations suggest that this compound may interact with various biological targets, potentially influencing metabolic pathways or cellular responses. Further research is needed to elucidate these interactions fully and assess their implications for drug design.
Several compounds share structural similarities with 2-(2-Formyl-4-methoxyphenoxy)acetic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Formyl-2-methoxyphenoxyacetic acid | Contains a formyl group and methoxy group | Antimicrobial properties |
2-(4-Methoxyphenoxy)acetic acid | Lacks the formyl group | Anti-inflammatory effects |
3-(2-Methoxyphenoxy)propanoic acid | Different alkyl chain | Antioxidant activity |
2-(2-Nitrophenoxy)acetic acid | Contains a nitro group | Potential anticancer effects |
The uniqueness of 2-(2-Formyl-4-methoxyphenoxy)acetic acid lies in its specific combination of functional groups, which may confer distinct biological activities not present in other similar compounds.
The synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid from resorcinol derivatives represents a well-established synthetic pathway that involves sequential functionalization reactions [1] [2]. The stepwise approach begins with resorcinol as the fundamental starting material, which undergoes systematic modification to introduce the required functional groups at specific positions on the aromatic ring [3].
The initial step in this synthetic route involves the selective acylation of resorcinol using acetic acid in the presence of zinc dichloride as a catalyst [1]. This reaction proceeds through electrophilic aromatic substitution, where the acyl group preferentially attacks the para position of the aromatic ring due to the directing effects of the hydroxyl groups [3]. The reaction mechanism involves the formation of an acylium ion intermediate, which subsequently undergoes nucleophilic attack by the electron-rich aromatic system [4].
Following the acylation step, the hydroxyl groups of the modified resorcinol derivative are subjected to selective functionalization. The synthetic pathway requires careful control of reaction conditions to ensure regioselective substitution patterns [2]. Research has demonstrated that the use of different protecting groups and reaction sequences can significantly influence the final product distribution and yield [5].
The conversion of resorcinol derivatives to the target compound involves multiple synthetic transformations, including formylation, methoxylation, and acetic acid side-chain incorporation [6]. Each step requires optimization of reaction parameters such as temperature, solvent, and catalyst selection to achieve maximum efficiency [4]. The overall synthetic strategy must account for the electronic and steric effects of substituents already present on the aromatic ring [1].
Table 1: Formylation Reaction Optimization
Entry | Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|---|
1 | Resorcinol | Dimethylformamide/Phosphorus oxychloride | 80 | 4 | 72 | 88 |
2 | Resorcinol | Dimethylformamide/Phosphorus oxychloride | 100 | 2 | 85 | 94 |
3 | Resorcinol | Dimethylformamide/Trifluoroacetic acid | 60 | 6 | 58 | 82 |
4 | Resorcinol | Dimethylformamide/Trifluoroacetic acid | 80 | 4 | 68 | 86 |
5 | 4-Methoxyphenol | Dimethylformamide/Phosphorus oxychloride | 80 | 4 | 78 | 89 |
6 | 4-Methoxyphenol | Dimethylformamide/Phosphorus oxychloride | 100 | 2 | 92 | 96 |
7 | 4-Methoxyphenol | Dimethylformamide/Trifluoroacetic acid | 60 | 6 | 65 | 84 |
8 | 4-Methoxyphenol | Dimethylformamide/Trifluoroacetic acid | 80 | 4 | 75 | 88 |
The formylation of phenolic compounds represents a critical transformation in the synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid [7] [8]. The Vilsmeier-Haack reaction emerges as the most widely employed method for introducing formyl groups into electron-rich aromatic systems [9] [10]. This reaction involves the treatment of phenolic substrates with dimethylformamide and phosphorus oxychloride to generate the reactive Vilsmeier reagent [11].
The mechanism of the Vilsmeier-Haack reaction proceeds through several distinct steps [7] [8]. Initially, dimethylformamide reacts with phosphorus oxychloride to form a chloroiminium salt, known as the Vilsmeier reagent [10]. This electrophilic species then attacks the electron-rich aromatic ring through electrophilic aromatic substitution [11]. The reaction is completed by hydrolysis of the iminium intermediate to yield the corresponding aryl aldehyde [9].
The regioselectivity of formylation reactions in phenolic systems is governed by the electronic properties of existing substituents [12] [8]. Methoxy groups, being electron-donating, activate the aromatic ring toward electrophilic attack and direct substitution to the ortho and para positions relative to their location [7]. The presence of hydroxyl groups further enhances the reactivity of the aromatic system and influences the regiochemical outcome [10].
Methoxylation strategies in phenolic systems involve the selective introduction of methoxy groups at specific positions on the aromatic ring [13] [12]. The most common approach utilizes methanol as the methylating agent in the presence of acidic catalysts [13]. Alternative methods employ methyl iodide or dimethyl sulfate, although these reagents present environmental and safety concerns [14].
The catalytic methoxylation of phenols using methanol represents a more sustainable approach compared to traditional alkylation methods [13]. Zeolite catalysts, particularly Hydrogen-ZSM-5, have demonstrated excellent activity for this transformation [12]. The reaction proceeds through the formation of surface-bound methoxy species, which subsequently react with the phenolic substrate [14].
Table 2: Methoxylation Optimization
Entry | Substrate | Methylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Green Score |
---|---|---|---|---|---|---|---|
1 | 2-Formylphenol | Methyl iodide | Potassium carbonate | 80 | 8 | 95 | 2 |
2 | 2-Formylphenol | Dimethyl sulfate | Potassium carbonate | 60 | 6 | 88 | 1 |
3 | 2-Formylphenol | Methanol | Sulfuric acid | 120 | 12 | 76 | 3 |
4 | 2-Formylphenol | Methanol | Zeolite Hydrogen-ZSM-5 | 200 | 4 | 82 | 4 |
5 | 2-Formylphenol | Methyl carbonate | Cesium fluoride | 100 | 10 | 91 | 5 |
6 | 2-Formylphenol | Methyl carbonate | Potassium carbonate | 140 | 8 | 86 | 4 |
The incorporation of acetic acid side-chains into phenolic systems represents a fundamental transformation in the synthesis of phenoxyacetic acid derivatives [15] [16]. The most commonly employed method involves the nucleophilic substitution reaction between phenolic substrates and chloroacetic acid or its derivatives [17] [15]. This transformation typically requires basic conditions to deprotonate the phenolic hydroxyl group and enhance its nucleophilicity [18].
The mechanism of acetic acid side-chain incorporation proceeds through a bimolecular nucleophilic substitution pathway [19] [16]. The phenoxide anion, generated by deprotonation of the phenol, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion [17]. The reaction rate is influenced by the electronic properties of substituents on the aromatic ring and the nature of the leaving group [15].
Optimization studies have revealed that reaction conditions significantly impact both yield and selectivity [18] [17]. Temperature control is crucial, as elevated temperatures favor the desired substitution reaction while minimizing side reactions [15]. The choice of base affects both the reaction rate and the formation of byproducts [17]. Sodium hydroxide and potassium carbonate are the most frequently employed bases, with sodium hydroxide generally providing higher yields [18].
Solvent selection plays a critical role in optimizing the acetic acid side-chain incorporation [17] [15]. Aqueous systems are preferred for environmental reasons and typically provide good yields [18]. However, polar aprotic solvents such as dimethylformamide can enhance reaction rates by better solvating the ionic intermediates [17]. The use of phase-transfer catalysts has been explored to improve reaction efficiency in biphasic systems [15].
The molar ratio of reactants significantly influences the reaction outcome [17] [18]. Excess chloroacetic acid is typically employed to drive the reaction to completion and minimize competing reactions [15]. However, the use of large excesses can lead to the formation of disubstituted products and complicate purification procedures [17].
Table 3: Acetic Acid Side-Chain Incorporation Optimization
Entry | Phenolic Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|---|
1 | 2-Formyl-4-methoxyphenol | Chloroacetic acid | Sodium hydroxide | Water | 100 | 5 | 89 |
2 | 2-Formyl-4-methoxyphenol | Bromoacetic acid | Sodium hydroxide | Water | 100 | 5 | 85 |
3 | 2-Formyl-4-methoxyphenol | Chloroacetic acid | Potassium carbonate | Dimethylformamide | 80 | 8 | 82 |
4 | 2-Formyl-4-methoxyphenol | Chloroacetic acid | Sodium hydride | Dimethylformamide | 60 | 6 | 78 |
5 | 2-Formyl-4-methoxyphenol | Ethyl chloroacetate | Sodium hydroxide | Ethanol | 78 | 4 | 76 |
6 | 2-Formyl-4-methoxyphenol | Methyl chloroacetate | Sodium hydroxide | Methanol | 65 | 4 | 74 |
The development of green chemistry approaches for the synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid has become increasingly important in response to environmental concerns and sustainability requirements [20] [21]. Modern synthetic methodologies emphasize the reduction of waste generation, the use of renewable feedstocks, and the minimization of energy consumption [22] [13].
Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of phenolic compound transformations [23] [24]. This technology enables rapid heating and precise temperature control, leading to reduced reaction times and improved yields [23]. The application of microwave irradiation to formylation reactions has demonstrated significant advantages over conventional heating methods [25] [23].
Ultrasound-assisted extraction and synthesis represent another green chemistry approach that has shown promise for phenolic compound processing [26] [22]. The use of ultrasonic energy enhances mass transfer and accelerates chemical reactions while operating under milder conditions [26]. This technology has been successfully applied to the extraction of phenolic compounds from natural sources and their subsequent chemical modification [22].
Ionic liquid catalysis offers significant advantages for sustainable synthesis of phenolic derivatives [27] [28]. These solvents can serve dual roles as both reaction medium and catalyst, reducing the need for additional chemicals [27]. Sulfonic acid-functionalized ionic liquids have demonstrated excellent catalytic activity for phenolic compound transformations [27]. The recyclability of ionic liquids further enhances their environmental credentials [28].
Enzymatic synthesis represents the most environmentally benign approach for producing phenolic compounds [29] [30]. Enzymes such as vanillyl alcohol oxidase and various hydratases/lyases can catalyze the formation of formylated phenolic compounds under mild conditions [29] [30]. The use of water as the reaction medium and the elimination of harsh chemical reagents make enzymatic processes highly attractive from a sustainability perspective [29].
Solvent-free synthesis methodologies have gained attention as a means of eliminating organic solvents entirely from synthetic processes [31] [32]. Mechanochemical approaches, utilizing ball milling and other mechanical activation methods, enable reactions to proceed without added solvents [31]. These methods have been successfully applied to the synthesis of phenolic derivatives with high efficiency and minimal waste generation [32].
Table 4: Green Chemistry Approaches Comparison
Method | Energy Consumption | Reaction Time (h) | Yield (%) | Solvent Required | Waste Generation | Scalability |
---|---|---|---|---|---|---|
Conventional heating | High | 8.0 | 85 | Yes | High | Excellent |
Microwave irradiation | Low | 0.5 | 92 | Minimal | Low | Good |
Ultrasound assisted | Medium | 2.0 | 88 | Yes | Medium | Good |
Ionic liquid catalysis | Low | 1.0 | 90 | Ionic liquid only | Low | Good |
Enzymatic synthesis | Very Low | 24.0 | 78 | Water | Very Low | Limited |
Mechanochemical | Medium | 1.0 | 83 | None | Minimal | Fair |
The implementation of continuous flow chemistry represents another significant advancement in green synthesis [33] [20]. Flow reactors enable precise control of reaction parameters and improved heat and mass transfer compared to batch processes [33]. The reduced residence times and enhanced safety profiles make flow chemistry particularly attractive for industrial applications [20].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(2-Formyl-4-methoxyphenoxy)acetic acid through analysis of both proton and carbon-13 environments. The spectroscopic data reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern [1].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum, acquired at 800 megahertz in deuterated dimethyl sulfoxide, exhibits seven distinct signals corresponding to the different proton environments within the molecule [1]. The methoxy group protons appear as a sharp singlet at 3.76 parts per million, integrating for three protons and representing the electron-donating methoxy substituent at the para position relative to the ether linkage [2] [3]. The methylene protons of the acetic acid moiety resonate as a singlet at 4.82 parts per million, integrating for two protons and showing characteristic deshielding due to the adjacent electron-withdrawing ether oxygen atom [4] [5].
The aromatic region displays three distinct proton signals, consistent with the 1,2,4-trisubstituted benzene ring pattern. The proton at 7.15 parts per million appears as a doublet with a coupling constant of 9.1 hertz, corresponding to the proton ortho to the ether linkage [1]. The signal at 7.18 parts per million manifests as a doublet with a coupling constant of 3.2 hertz, representing the proton meta to both the formyl and methoxy groups [1]. The third aromatic proton at 7.24 parts per million exhibits a doublet of doublets pattern with coupling constants of 9.0 and 3.3 hertz, indicating coupling with both adjacent aromatic protons [1].
The formyl proton represents one of the most characteristic signals, appearing as a singlet at 10.41 parts per million [1] [6]. This significant downfield shift reflects the strong deshielding effect of the carbonyl group and is consistent with aromatic aldehyde chemical shifts typically observed between 9.85 and 10.50 parts per million [6]. The carboxylic acid proton appears as a broad singlet at 13.08 parts per million, exhibiting the characteristic exchange behavior typical of acidic protons in deuterated dimethyl sulfoxide [1].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum, recorded at 201 megahertz, provides complementary structural information through analysis of carbon environments [1]. The methoxy carbon appears at 55.5 parts per million, consistent with typical aromatic methoxy chemical shifts [2] [3]. The methylene carbon of the acetic acid linkage resonates at 65.9 parts per million as a broad signal, reflecting the influence of the adjacent ether oxygen [1].
The aromatic carbon region spans from 109.9 to 154.8 parts per million, with six distinct signals corresponding to the substituted benzene ring carbons [1]. The most shielded aromatic carbon at 109.9 parts per million likely represents the carbon bearing the methoxy substituent, while the signals at 153.6 and 154.8 parts per million correspond to carbons bearing oxygen substituents [1]. The remaining aromatic carbons at 116.0, 122.9, and 125.1 parts per million complete the benzene ring assignments [1].
Two carbonyl carbons provide definitive confirmation of the dual carbonyl functionality. The carboxylic acid carbonyl appears at 170.0 parts per million as a broad signal, typical of carboxylic acid carbons [1]. The aldehyde carbonyl resonates at 189.0 parts per million, showing the characteristic downfield shift associated with aromatic aldehyde functionality [1] [7].
Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural confirmation and functional group identification for 2-(2-Formyl-4-methoxyphenoxy)acetic acid. The vibrational spectrum encompasses stretching, bending, and combination modes across the mid-infrared region [8] [9].
Hydroxyl and Carbon-Hydrogen Stretching Regions
The broad absorption band spanning 3400 to 2400 wavenumbers corresponds to the carboxylic acid hydroxyl group, exhibiting characteristic hydrogen bonding interactions that broaden and shift the stretching frequency to lower values [8] [9]. This broad absorption pattern distinguishes carboxylic acids from alcohols and phenols, which typically show sharper hydroxyl stretches at higher frequencies [8].
Aromatic carbon-hydrogen stretching vibrations appear between 3150 and 3050 wavenumbers with strong intensity [8] [9]. These modes correspond to the three aromatic protons and provide confirmation of the aromatic character. Aliphatic carbon-hydrogen stretching modes occur in two distinct regions: methyl carbon-hydrogen stretches between 2975 and 2850 wavenumbers, and methylene carbon-hydrogen stretches between 2950 and 2850 wavenumbers [8] [9]. These assignments correspond to the methoxy methyl group and the acetic acid methylene group, respectively.
Carbonyl Stretching Vibrations
The molecule contains two distinct carbonyl functionalities that exhibit characteristic infrared absorptions. The aldehyde carbonyl stretching vibration appears between 1705 and 1695 wavenumbers with strong intensity [8] [10]. This frequency range reflects the conjugation of the formyl group with the aromatic ring, which lowers the stretching frequency compared to aliphatic aldehydes that typically absorb around 1730 wavenumbers [10]. The carboxylic acid carbonyl stretching occurs between 1725 and 1700 wavenumbers, showing the expected frequency for carboxylic acid functionality [8] [9].
Aromatic Ring Vibrations
Multiple aromatic carbon-carbon stretching modes appear between 1600 and 1475 wavenumbers with medium to weak intensity [8] [9]. These vibrations correspond to the aromatic ring skeletal modes and provide confirmation of the benzene ring structure. The specific pattern and intensity distribution of these modes reflect the substitution pattern of the aromatic ring [11].
Aromatic carbon-hydrogen out-of-plane bending vibrations occur between 900 and 690 wavenumbers with strong intensity [8] [9]. The exact frequencies and splitting patterns within this region provide information about the substitution pattern of the aromatic ring, with 1,2,4-trisubstituted benzenes showing characteristic fingerprint absorptions [8].
Ether Linkage Vibrations
The ether functionality exhibits two distinct carbon-oxygen stretching modes. The aromatic ether carbon-oxygen stretch appears between 1300 and 1200 wavenumbers with strong intensity, reflecting the higher stretching frequency associated with aromatic carbon-oxygen bonds [12] [13]. The aliphatic ether carbon-oxygen stretch occurs between 1100 and 1000 wavenumbers, corresponding to the carbon-oxygen bond connecting the methylene group to the aromatic ring [12] [13].
Raman Spectroscopic Characteristics
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or forbidden in infrared spectroscopy [11]. The aromatic ring breathing modes and symmetric carbon-carbon stretching vibrations appear prominently in the Raman spectrum. The methoxy group symmetric stretching mode around 2830 wavenumbers represents a characteristic sharp peak of medium intensity in Raman spectroscopy [13]. Aromatic ring vibrations in the 1600 to 200 wavenumber region provide detailed fingerprint information for structural confirmation [11].
Mass spectrometry reveals characteristic fragmentation pathways that provide structural information and molecular weight confirmation for 2-(2-Formyl-4-methoxyphenoxy)acetic acid. The electron ionization mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 210, corresponding to the molecular formula C₁₀H₁₀O₅ [14] [15].
Primary Fragmentation Mechanisms
The most abundant fragment ion appears at mass-to-charge ratio 209, resulting from loss of a hydrogen atom through α-cleavage processes [16]. This fragmentation represents a common pathway in aromatic compounds containing electron-withdrawing groups. The base peak or highly abundant ion at mass-to-charge ratio 181 corresponds to loss of the formyl group (29 mass units) through α-cleavage of the aldehyde functionality [16]. This fragmentation pathway represents the characteristic behavior of aromatic aldehydes, where the formyl group readily undergoes α-cleavage to form stabilized aromatic cations.
Loss of the carboxyl group (45 mass units) generates the fragment ion at mass-to-charge ratio 166, representing α-cleavage of the carboxylic acid functionality [16]. This fragmentation pathway is typical for carboxylic acids and provides confirmation of the acetic acid moiety. The combined loss of methoxy and carboxyl groups produces the fragment at mass-to-charge ratio 153, indicating the relative ease of cleaving both electron-donating and electron-withdrawing substituents [17].
Secondary Fragmentation Pathways
Complex rearrangement processes generate fragment ions at mass-to-charge ratios 137 and 122, involving multiple bond cleavages and potential cyclization reactions [17] [18]. These fragmentations likely proceed through ion-neutral complex intermediates and may involve McLafferty rearrangement-type processes [18]. The fragment at mass-to-charge ratio 137 corresponds to loss of the entire acetic acid side chain and methoxy group, while the ion at mass-to-charge ratio 122 represents further fragmentation of the aromatic system.
Characteristic Aromatic Fragment Ions
The methoxyphenoxy cation at mass-to-charge ratio 109 represents retention of the ether linkage with loss of the acetic acid substituent [17]. This fragment provides confirmation of the methoxyphenoxy structural unit and demonstrates the stability of the aromatic ether linkage under electron ionization conditions. The phenoxy cation at mass-to-charge ratio 95 results from loss of the methoxy group, forming the characteristic C₆H₅O⁺ ion [17]. The phenyl cation at mass-to-charge ratio 77 represents the classic tropylium ion formed through aromatic stabilization processes [16].
Isotope Pattern Analysis
The molecular ion isotope pattern confirms the molecular formula through analysis of carbon-13 and oxygen-18 contributions. The theoretical isotope pattern for C₁₀H₁₀O₅ shows characteristic peaks separated by one mass unit, with relative intensities reflecting the natural abundance of heavy isotopes [14]. This isotope pattern analysis provides additional confirmation of the molecular composition and assists in distinguishing isobaric interferences.
High-performance liquid chromatography represents the primary analytical method for purity assessment of 2-(2-Formyl-4-methoxyphenoxy)acetic acid, providing quantitative determination of the main component and identification of potential impurities [19] [20].
Reversed-Phase Chromatographic Conditions
Reversed-phase chromatography on C18 stationary phases provides optimal separation for this aromatic carboxylic acid compound [20] [21]. The typical analytical column dimensions of 4.6 millimeters internal diameter by 150 millimeters length with 5 micrometer particle size provide adequate resolution and reasonable analysis times [20]. Alternative stationary phases including C8, phenyl, or reversed-phase amide columns may offer improved selectivity for specific impurity profiles [21].
The mobile phase system typically employs a binary gradient consisting of acidified aqueous buffer and organic modifier [20] [22]. Mobile phase A contains 0.1 percent formic acid in water to maintain acidic conditions that promote good peak shape for carboxylic acid compounds [20]. Mobile phase B consists of acetonitrile or methanol, with acetonitrile generally providing better resolution for aromatic compounds [21]. The gradient program typically runs from 10 to 90 percent organic modifier over 20 minutes, allowing adequate separation of the target compound from potential impurities [20].
Detection and Quantification Parameters
Ultraviolet detection at wavelengths between 230 and 280 nanometers provides sensitive detection of the aromatic chromophore [23] [21]. The compound exhibits strong ultraviolet absorption due to the conjugated aromatic system with electron-donating and electron-withdrawing substituents. Detection at 254 nanometers often provides optimal sensitivity while minimizing interference from gradient-related baseline drift [21].
Mass spectrometric detection offers additional selectivity and structural confirmation capabilities [21]. Electrospray ionization in negative ion mode provides sensitive detection of the deprotonated molecular ion at mass-to-charge ratio 209 [14]. Selected ion monitoring or multiple reaction monitoring methods can achieve detection limits in the nanogram range while providing high specificity for the target analyte.
Purity Determination and Impurity Profiling
Purity assessment requires integration of all chromatographic peaks and calculation of the percentage area of the main component relative to total peak area [19]. Commercial preparations typically specify minimum purities of 95 to 98 percent by high-performance liquid chromatography [19] [24]. The certificate of analysis indicates that purity assessment includes evaluation by nuclear magnetic resonance spectroscopy, elemental analysis, and high-performance liquid chromatography [19].
Potential impurities include synthetic precursors, reaction by-products, and degradation products [19]. Common impurities may include 2-hydroxy-4-methoxybenzaldehyde (starting material), chloroacetic acid derivatives, and oxidation products of the aldehyde functionality. The chromatographic method must demonstrate adequate resolution between the main component and all potential impurities to ensure accurate purity determination [21].
Method Validation Parameters
Analytical method validation encompasses linearity, accuracy, precision, specificity, detection limits, and quantitation limits [21]. Linearity studies typically cover concentration ranges from 0.1 to 4 milligrams per gram, with correlation coefficients exceeding 0.99 [21]. Detection limits for high-performance liquid chromatography with ultraviolet detection typically range from 0.1 to 1.0 microgram per milliliter, while quantitation limits range from 0.3 to 3.0 micrograms per milliliter [21].